molecular formula C13H15BrN2O2 B11174238 1-(4-Bromobenzoyl)piperidine-4-carboxamide

1-(4-Bromobenzoyl)piperidine-4-carboxamide

Cat. No.: B11174238
M. Wt: 311.17 g/mol
InChI Key: BYNPGFIVUARTHU-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15BrN2O2 It is characterized by the presence of a bromobenzoyl group attached to a piperidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzoyl)piperidine-4-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with piperidine-4-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Reduction Reactions: 1-(4-Bromobenzyl)piperidine-4-carboxamide.

    Oxidation Reactions: N-oxides of this compound.

Scientific Research Applications

1-(4-Bromobenzoyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can participate in binding interactions, while the piperidine ring provides structural stability. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzoyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(3-Bromobenzoyl)piperidine-4-carboxamide: Similar structure but with the bromine atom in the meta position instead of the para position.

    1-(4-Bromobenzyl)piperidine-4-carboxamide: Similar structure but with a benzyl group instead of a benzoyl group.

Uniqueness

1-(4-Bromobenzoyl)piperidine-4-carboxamide is unique due to the specific positioning of the bromobenzoyl group and the presence of the carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

1-(4-bromobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H15BrN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)

InChI Key

BYNPGFIVUARTHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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